Cas no 25195-65-7 (Methyl 2-(methanesulfonylmethyl)benzoate)
Methyl 2-(methanesulfonylmethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(methylsulfonylmethyl)benzoate
- Methyl 2-(methanesulfonylmethyl)benzoate
- Maybridge3_000963
- HMS1433L17
- IDI1_012350
-
- Inchi: 1S/C10H12O4S/c1-14-10(11)9-6-4-3-5-8(9)7-15(2,12)13/h3-6H,7H2,1-2H3
- InChI Key: BFWVGQGASUNLPB-UHFFFAOYSA-N
- SMILES: S(C)(CC1C=CC=CC=1C(=O)OC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 315
- XLogP3: 1.6
- Topological Polar Surface Area: 68.8
Methyl 2-(methanesulfonylmethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12091527-1g |
Methyl 2-(methanesulfonylmethyl)benzoate |
25195-65-7 | 95+% | 1g |
$518 | 2024-07-24 | |
| A2B Chem LLC | AI45840-250mg |
Methyl 2-(methanesulfonylmethyl)benzoate |
25195-65-7 | 98% | 250mg |
$249.00 | 2024-04-20 | |
| A2B Chem LLC | AI45840-1g |
Methyl 2-(methanesulfonylmethyl)benzoate |
25195-65-7 | 98% | 1g |
$608.00 | 2024-04-20 | |
| 1PlusChem | 1P00I59S-250mg |
Methyl 2-(methanesulfonylmethyl)benzoate |
25195-65-7 | 98% | 250mg |
$328.00 | 2025-02-28 | |
| 1PlusChem | 1P00I59S-1g |
Methyl 2-(methanesulfonylmethyl)benzoate |
25195-65-7 | 98% | 1g |
$799.00 | 2025-02-28 |
Methyl 2-(methanesulfonylmethyl)benzoate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Methyl 2-(methanesulfonylmethyl)benzoate
Recent Advances in the Study of Methyl 2-(methanesulfonylmethyl)benzoate (CAS: 25195-65-7) in Chemical Biology and Pharmaceutical Research
Methyl 2-(methanesulfonylmethyl)benzoate (CAS: 25195-65-7) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its benzoate ester core and methanesulfonylmethyl substituent, has been explored for its utility as a versatile intermediate in the synthesis of bioactive molecules and its potential as a pharmacophore in drug discovery.
Recent studies have highlighted the compound's role in the development of novel anti-inflammatory and anticancer agents. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that derivatives of Methyl 2-(methanesulfonylmethyl)benzoate exhibit potent inhibitory activity against COX-2, a key enzyme in inflammatory pathways. The researchers employed molecular docking studies to elucidate the binding interactions between the compound and the COX-2 active site, providing valuable insights for the design of next-generation anti-inflammatory drugs.
In the field of oncology, a 2024 study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of a series of Methyl 2-(methanesulfonylmethyl)benzoate analogs as potential kinase inhibitors. The lead compound from this series showed promising activity against multiple cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase-3 and PARP cleavage, suggesting its potential as a chemotherapeutic agent.
The compound's chemical properties have also been the subject of recent investigations. A 2023 study in the Journal of Organic Chemistry explored the reactivity of Methyl 2-(methanesulfonylmethyl)benzoate in various coupling reactions, demonstrating its utility as a building block for complex molecular architectures. The researchers developed a novel palladium-catalyzed cross-coupling protocol that enables the efficient introduction of diverse substituents at the benzoate ring, expanding the synthetic versatility of this compound.
From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed the challenges associated with the compound's metabolic stability and bioavailability. A 2024 publication in Drug Metabolism and Disposition reported the identification of major metabolites of Methyl 2-(methanesulfonylmethyl)benzoate in human liver microsomes, providing critical data for future formulation strategies. The study also proposed structural modifications to enhance metabolic stability while maintaining biological activity.
In conclusion, the growing body of research on Methyl 2-(methanesulfonylmethyl)benzoate (CAS: 25195-65-7) underscores its importance as both a synthetic intermediate and a potential therapeutic agent. The compound's unique chemical structure and demonstrated biological activities make it a valuable scaffold for drug discovery efforts. Future research directions may include the exploration of its applications in targeted drug delivery systems and the development of more potent and selective analogs through structure-activity relationship studies.
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